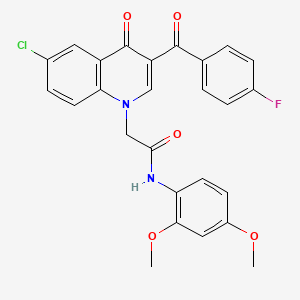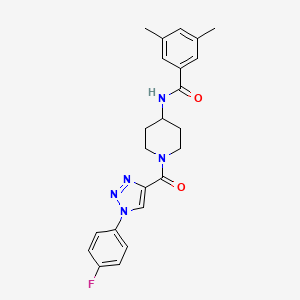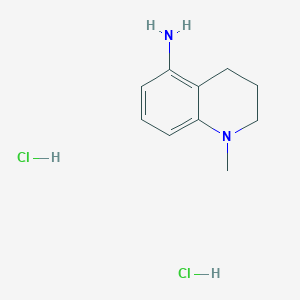
1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride” is a derivative of quinoline, a heterocyclic aromatic compound . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The compound “1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride” would have a similar structure, with additional functional groups attached to the quinoline core.Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions. For instance, they can participate in condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
Quinoline is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride” would depend on its specific structure and the presence of additional functional groups.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Quinolines serve as essential scaffolds for lead compounds in drug discovery. Researchers have explored the synthesis and functionalization of this scaffold to create novel drug candidates. The compound’s structural features make it amenable to modification, allowing scientists to tailor its properties for specific therapeutic targets .
Anticancer Agents
Quinoline derivatives have demonstrated promising anticancer activity. Among these, certain 1-methyl-3,4-dihydroquinolin-5-amine derivatives exhibit potent effects against cancer cells. Researchers continue to investigate their mechanisms of action and optimize their structures for improved efficacy .
Antimicrobial Properties
Quinolines possess inherent antimicrobial properties. Researchers have explored the potential of 1-methyl-3,4-dihydroquinolin-5-amine derivatives as antibacterial and antifungal agents. These compounds may play a role in combating infectious diseases .
Neuroprotective Effects
Some quinoline derivatives, including 1-methyl-3,4-dihydroquinolin-5-amine, have shown neuroprotective properties. These compounds may contribute to the development of therapies for neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
Anti-inflammatory Activity
Quinolines exhibit anti-inflammatory effects, and their derivatives have been investigated for potential use in managing inflammatory conditions. Researchers explore their impact on cytokine production, immune responses, and inflammation-related pathways .
Synthetic Organic Chemistry
Beyond medicinal applications, quinolines serve as versatile building blocks in synthetic organic chemistry. Researchers employ them in the synthesis of complex molecules, heterocyclic compounds, and natural products. The functionalization of 1-methyl-3,4-dihydroquinolin-5-amine contributes to the diversity of available synthetic methods .
Wirkmechanismus
The mechanism of action of quinoline derivatives can vary depending on their specific structure and the biological target. Some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Zukünftige Richtungen
The future directions in the research of quinoline derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and their potential applications in drug discovery . The specific future directions for “1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride” would depend on its unique properties and potential applications.
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;;/h2,5-6H,3-4,7,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVUQPLFOPXPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C(C=CC=C21)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

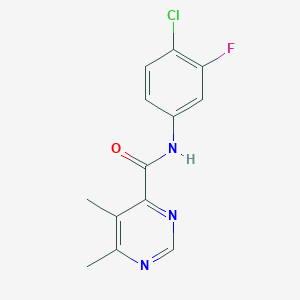
![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)
![8-fluoro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2550802.png)
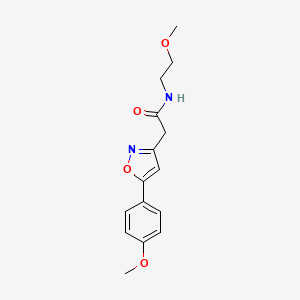
![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)
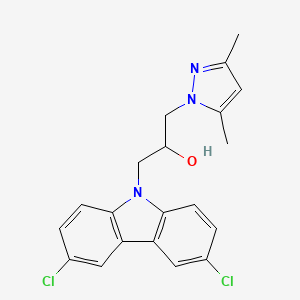

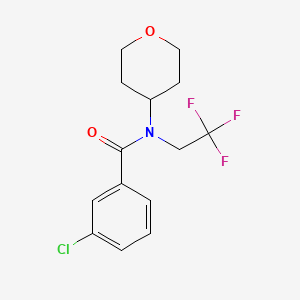
![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)
